![molecular formula C18H17ClF3NO4S B2582183 3-[(4-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 339275-64-8](/img/structure/B2582183.png)
3-[(4-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(4-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide” is a complex organic molecule . It has a molecular formula of C18H17ClF3NO4S .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The compound contains a sulfonyl group, which is known to undergo various reactions such as desulfonylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density. The boiling point of this compound is predicted to be 640.6±55.0 °C .Applications De Recherche Scientifique
Sulfonamides in Scientific Research
Sulfonamide Drug Development : Sulfonamides have been explored extensively for their medicinal properties, contributing to the development of various drugs. They have demonstrated significant antitumor activity and potential as antiglaucoma agents by targeting specific carbonic anhydrase (CA) isoforms associated with tumors and glaucoma. Novel sulfonamides continue to be researched for their selective therapeutic effects in treating diseases like cancer and glaucoma by inhibiting tumor-associated CA IX/XII or antiglaucoma drugs targeting CA II (Carta, Scozzafava, & Supuran, 2012).
Environmental Applications : The environmental behavior of sulfonamide compounds, particularly in relation to their degradation in soils and their impact on ecosystems, has been reviewed. This includes understanding their fate, behavior, and persistence in various environmental settings, which is crucial for assessing the environmental impact of these compounds and their residues (Sarmah, Kookana, & Alston, 1998).
Chemical Synthesis and Applications : Research into sulfonamides also extends to their use in chemical synthesis, exploring efficient strategies for the selective modification of sulfonamide compounds. This includes developing new synthetic approaches for unsymmetrically substituted sulfonamide derivatives, which could lead to the creation of new drug candidates or materials with specific properties (Fatykhov, Chupakhin, Inyutina, & Khalymbadzha, 2020).
Antiviral and Anticancer Properties : Further investigations into sulfonamides have highlighted their potential as antiviral and anticancer agents. This includes the exploration of sulfonamide inhibitors targeting various enzymes and receptors, demonstrating the versatility of sulfonamides in drug development and their potential therapeutic applications (Gulcin & Taslimi, 2018).
Orientations Futures
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methylsulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3NO4S/c1-17(25,11-28(26,27)10-12-5-7-14(19)8-6-12)16(24)23-15-4-2-3-13(9-15)18(20,21)22/h2-9,25H,10-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIOXURBVHAXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=C(C=C1)Cl)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

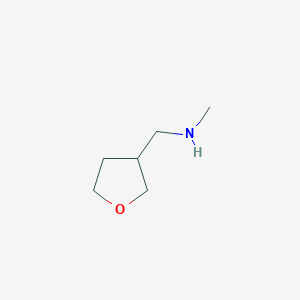
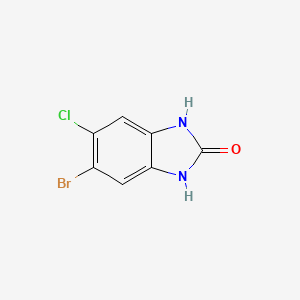
![methyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2582105.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2582106.png)
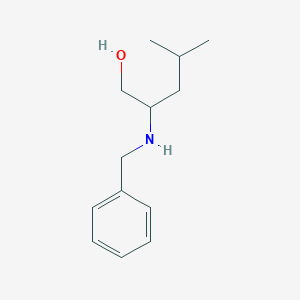
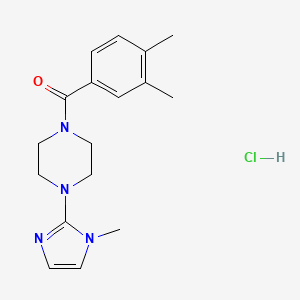
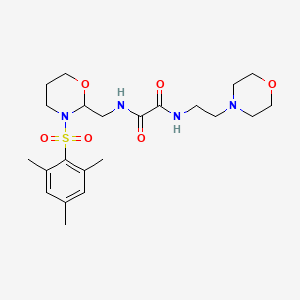

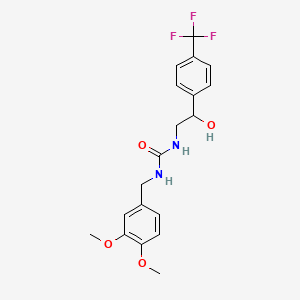
![5-Acetyl-2-[benzyl(methyl)amino]-6-methylnicotinonitrile](/img/structure/B2582115.png)
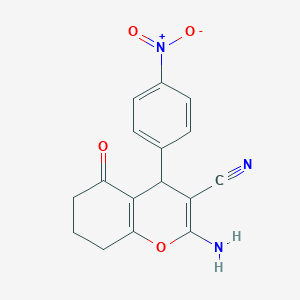
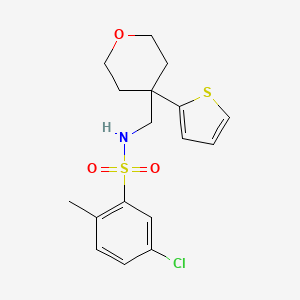
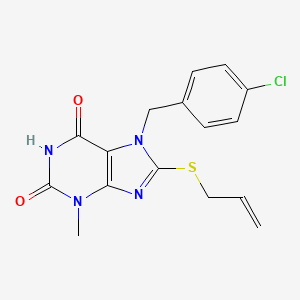
![N-(tert-butyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582122.png)